1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine
描述
Historical Context and Development
The historical development of this compound is intrinsically linked to the broader evolution of piperazine chemistry and bromopyridine synthesis methodologies that gained prominence in medicinal chemistry during the latter half of the twentieth century. The piperazine ring system has been recognized as a privileged structure in drug discovery since the 1950s, when early pharmaceutical researchers discovered its utility in creating compounds with central nervous system activity. The incorporation of brominated pyridine moieties into pharmaceutical compounds emerged as a strategic approach for enhancing molecular recognition and providing synthetic handles for further chemical elaboration.
The specific synthetic pathway leading to this compound was developed through advances in reductive amination chemistry, particularly the refinement of methods for coupling aldehydes with secondary amines under mild conditions. Historical research conducted by Abdel-Magid and colleagues established foundational protocols for reductive amination using sodium triacetoxyborohydride, which provided the methodological framework for synthesizing compounds like this compound. These developments enabled researchers to access bromopyridine-piperazine conjugates with high efficiency and selectivity.
The compound's emergence in the research literature reflects the growing recognition of bromopyridine derivatives as valuable synthetic intermediates and bioactive compounds. Early studies in the 1990s and 2000s demonstrated that brominated pyridines could serve as versatile building blocks for constructing complex heterocyclic systems through cross-coupling reactions, nucleophilic substitution processes, and other synthetic transformations. The specific combination of 5-bromopyridine with ethylpiperazine represents an evolution of these earlier discoveries, providing researchers with a compound that balances synthetic utility with biological relevance.
The development timeline of this compound also coincides with advances in analytical chemistry and structural characterization techniques, which have enabled detailed studies of its molecular properties and behavior. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have provided comprehensive structural confirmation and facilitated quality control in synthetic preparations of the compound.
Significance in Chemical Research
The significance of this compound in chemical research stems from its unique structural features that enable diverse applications in synthetic chemistry, medicinal chemistry, and biological studies. The compound serves as a crucial building block in the synthesis of more complex molecular architectures, particularly those designed for pharmaceutical applications. Research has demonstrated its utility as an intermediate in the preparation of compounds targeting various biological pathways, including those involved in cancer therapy, neurological disorders, and infectious diseases.
In synthetic chemistry, the compound's bromopyridine moiety provides a reactive site for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, which enable the introduction of diverse functional groups and the construction of extended conjugated systems. The piperazine component contributes basicity and hydrogen bonding capability, making it valuable for creating compounds that interact with biological targets through multiple binding modes. The ethyl substituent on the piperazine nitrogen provides an additional site for chemical modification and influences the compound's physicochemical properties.
Recent research has highlighted the compound's role in the development of kinase inhibitors, where the bromopyridine-piperazine structure serves as a scaffold for creating molecules that selectively target specific protein kinases involved in disease processes. Studies have shown that modifications to the basic structure can lead to compounds with enhanced potency and selectivity for their intended targets. The compound's ability to undergo various chemical transformations while maintaining its core structural integrity makes it a valuable platform for structure-activity relationship studies.
The research significance of this compound is further enhanced by its role in advancing understanding of heterocyclic chemistry and molecular recognition. Studies of its binding interactions with various biological targets have provided insights into the factors that govern selectivity and affinity in drug-receptor interactions. This knowledge has contributed to the rational design of new compounds with improved therapeutic properties and reduced side effects.
Classification and Structural Family
This compound belongs to the broader classification of bromopyridine-piperazine conjugates, which represent a significant subfamily within the larger group of nitrogen-containing heterocyclic compounds. This structural family is characterized by the presence of both pyridine and piperazine ring systems connected through various linker groups, with halogen substitution on the pyridine ring providing additional chemical functionality. The compound can be specifically categorized as a 5-bromopyridine derivative with a methylene-linked 4-ethylpiperazine substituent.
Within the piperazine chemical family, this compound represents the ethyl-substituted variant of the broader class of N-alkylpiperazines, which are distinguished by their basicity, conformational flexibility, and ability to form hydrogen bonds with biological targets. The ethyl group on the piperazine nitrogen is classified as a small alkyl substituent that provides moderate steric bulk while maintaining reasonable lipophilicity. This structural feature places the compound in an optimal range for crossing biological membranes while retaining sufficient polarity for aqueous solubility.
The bromopyridine component classifies the compound within the halogenated pyridine family, specifically the 5-bromopyridine subfamily. The bromine atom at the 5-position of the pyridine ring provides electron-withdrawing character that influences the electronic properties of the aromatic system and serves as a reactive site for various synthetic transformations. This positioning is particularly significant as it allows for selective functionalization while preserving the pyridine nitrogen's ability to participate in coordination chemistry and hydrogen bonding interactions.
Table 1: Structural Classification of this compound
| Classification Level | Category | Specific Features |
|---|---|---|
| Primary Family | Heterocyclic Compounds | Contains nitrogen-bearing ring systems |
| Secondary Family | Bromopyridine-Piperazine Conjugates | Combined pyridine and piperazine moieties |
| Tertiary Family | 5-Bromopyridine Derivatives | Bromine substitution at pyridine 5-position |
| Quaternary Family | N-Ethylpiperazine Variants | Ethyl substitution on piperazine nitrogen |
| Linkage Type | Methylene-Bridged Systems | Single carbon linker between ring systems |
From a medicinal chemistry perspective, the compound falls within the classification of potential pharmacophores, structures that contain the essential features necessary for biological activity. The combination of the bromopyridine and ethylpiperazine components creates a molecular framework that can interact with multiple types of biological targets, including enzymes, receptors, and nucleic acids. This versatility in potential biological interactions places the compound in the category of privileged structures, molecular frameworks that are capable of providing ligands for multiple biological targets.
Research Trends and Current Interest
Current research trends surrounding this compound reflect the broader scientific community's interest in developing novel therapeutic agents and advancing synthetic methodologies in heterocyclic chemistry. Contemporary studies have focused on exploring the compound's potential as a scaffold for creating kinase inhibitors, particularly those targeting cyclin-dependent kinases and other proteins involved in cancer cell proliferation pathways. Research published in recent years has demonstrated that bromopyridine-piperazine conjugates can exhibit significant biological activity against various cancer cell lines, with the ethyl substituent on the piperazine ring contributing to enhanced cellular uptake and target selectivity.
The field of medicinal chemistry has shown increasing interest in this compound as a building block for developing compounds that target neurological disorders. Studies have explored its potential for creating molecules that interact with neurotransmitter receptors and ion channels, taking advantage of the piperazine ring's ability to mimic natural neurotransmitters while the bromopyridine component provides additional binding interactions. This research direction aligns with current pharmaceutical industry trends toward developing more selective and effective treatments for psychiatric and neurological conditions.
Synthetic chemistry research has focused on developing more efficient and environmentally friendly methods for preparing this compound and related compounds. Recent publications have described improved reductive amination protocols that reduce reaction times, increase yields, and minimize the use of hazardous reagents. These methodological advances have made the compound more accessible to researchers and have facilitated larger-scale studies of its properties and applications.
Table 2: Current Research Applications and Trends
| Research Area | Focus | Recent Developments | Future Directions |
|---|---|---|---|
| Medicinal Chemistry | Kinase Inhibitor Development | Cancer cell activity studies | Selectivity optimization |
| Neuropharmacology | Receptor Interaction Studies | Central nervous system targets | Psychiatric disorder applications |
| Synthetic Chemistry | Method Development | Improved synthetic protocols | Green chemistry approaches |
| Structural Biology | Protein-Ligand Interactions | Crystallographic studies | Structure-based drug design |
| Chemical Biology | Target Identification | Biological pathway studies | Mechanism of action research |
The growing interest in this compound is also reflected in its inclusion in chemical databases and screening libraries used by pharmaceutical companies and academic research institutions. The compound's availability from multiple commercial suppliers and its relatively straightforward synthetic preparation have contributed to its adoption in high-throughput screening programs designed to identify new bioactive compounds. This accessibility has led to its evaluation in diverse biological assays and has contributed to the expanding body of knowledge regarding its pharmacological properties.
Recent trends in chemical research have also emphasized the importance of understanding structure-activity relationships for compounds like this compound. Researchers are systematically modifying various structural features of the molecule to understand how changes in the bromopyridine substitution pattern, the linker length, and the piperazine substituents affect biological activity and pharmacokinetic properties. This approach is providing valuable insights that guide the design of next-generation compounds with improved therapeutic potential.
属性
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-2-15-3-5-16(6-4-15)10-11-7-12(13)9-14-8-11/h7-9H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOUSRWXWPFANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Reaction Scheme
- Step 1: Condensation of 5-bromopyridine-3-carbaldehyde with 4-ethylpiperazine to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding amine using a mild reducing agent.
Detailed Preparation Method
Reagents and Conditions
- Aldehyde: 5-bromopyridine-3-carbaldehyde (or 6-bromopyridine-3-carbaldehyde for isomeric variants)
- Amine: 4-ethylpiperazine
- Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is preferred due to its selectivity and mildness.
- Solvent: Common solvents include ethanol, methanol, or acetonitrile.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
- Temperature: Reflux or ambient to mild heating (e.g., 60–80 °C).
Representative Procedure
A typical laboratory-scale synthesis reported involves:
- Dissolving 4-ethylpiperazine and 5-bromopyridine-3-carbaldehyde in acetonitrile.
- Adding formic acid and trimethyl orthoformate to facilitate imine formation.
- Heating the reaction mixture under reflux for approximately 4 hours under nitrogen atmosphere.
- After cooling, the reaction mixture is worked up by adding water and ethyl acetate to separate organic and aqueous layers.
- The aqueous layer is basified with saturated sodium hydroxide to pH ~10 to liberate the free amine.
- Extraction with ethyl acetate is repeated to maximize product recovery.
- The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Purification is performed by column chromatography to yield the pure product as a colorless liquid.
Yield: Approximately 71% isolated yield has been reported for closely related compounds prepared by this method.
Characterization: The product is confirmed by ^1H NMR and HRMS, showing characteristic aromatic and aliphatic proton signals and accurate mass matching the molecular formula.
Reaction Parameters Table
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Aldehyde | 5-Bromopyridine-3-carbaldehyde | 1.0 equiv |
| Amine | 4-Ethylpiperazine | 1.2 equiv |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)3) | 1.5 equiv |
| Solvent | Acetonitrile or ethanol | 10-20 mL per mmol of aldehyde |
| Temperature | Reflux (~80 °C) | 4 hours |
| Atmosphere | Nitrogen or inert gas | To avoid oxidation |
| Workup | Aqueous base extraction, drying, chromatography | Purification step for high purity |
| Yield | ~70-75% | Isolated yield |
Industrial and Scale-Up Considerations
For industrial production, the same reductive amination strategy is employed but adapted for larger scale with considerations such as:
- Use of continuous flow reactors to improve heat and mass transfer.
- Automated reagent addition and monitoring for consistent reaction control.
- Optimization of solvent recycling and waste minimization.
- Purification via recrystallization or preparative chromatography to achieve >95% purity.
The bromine substituent on the pyridine ring enhances electrophilicity, making the aldehyde more reactive towards nucleophilic amines, which facilitates efficient imine formation and subsequent reduction.
Comparative Analysis of Reducing Agents
| Reducing Agent | Selectivity | Reaction Conditions | Yield Impact | Notes |
|---|---|---|---|---|
| Sodium triacetoxyborohydride | High (imine selective) | Mild, room temp to reflux | High (~70-75%) | Preferred for reductive amination |
| Sodium cyanoborohydride | Moderate | Mild | Moderate | Toxicity concerns |
| Hydrogenation (Pd/C) | Non-selective | High pressure H2 | Variable | May reduce other groups |
Sodium triacetoxyborohydride is the reagent of choice due to its mildness and selectivity, minimizing side reactions and maximizing yield.
Summary of Research Findings
- The reductive amination of 5-bromopyridine-3-carbaldehyde with 4-ethylpiperazine under mild conditions yields this compound efficiently.
- Formic acid and trimethyl orthoformate can be used to facilitate imine formation.
- Acetonitrile is a preferred solvent for solubility and reaction efficiency.
- Purification by column chromatography ensures high purity suitable for pharmacological applications.
- Industrial scale-up involves continuous flow techniques and solvent management to enhance throughput and sustainability.
This preparation method is well-established, reproducible, and adaptable for both research and industrial synthesis, providing a reliable route to this pharmacologically relevant compound.
化学反应分析
Types of Reactions
1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative.
科学研究应用
Medicinal Chemistry
1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine serves as a critical building block in the synthesis of various therapeutic agents. Its structure allows for modifications that can enhance biological activity against specific targets, including enzymes and receptors involved in diseases such as cancer and neurological disorders.
Case Study: A study demonstrated that derivatives of this compound exhibited promising activity against certain cancer cell lines, indicating its potential as a lead compound for drug development.
Material Science
In material science, this compound is explored for its role in developing new materials with tailored properties. The bromopyridine moiety can facilitate interactions that are beneficial in creating polymers or nanomaterials.
Example: Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.
Biological Studies
The compound is utilized in biological studies to investigate various biochemical pathways and mechanisms. Its ability to interact with biological molecules makes it valuable in understanding cellular processes.
Research Insight: Studies have indicated that this compound can modulate signaling pathways, providing insights into its role in cellular communication and disease progression.
作用机制
The mechanism of action of 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Positional Isomers
- 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine
Substituted Piperazine Derivatives
- 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine Structural Difference: Methyl group instead of ethyl on the piperazine ring. Cataloged under MFCD18261913 .
- 1-(3-Aminopropyl)-4-ethylpiperazine Structural Difference: Replacement of the bromopyridinylmethyl group with a 3-aminopropyl chain. Impact: Enhanced solubility in aqueous media, making it suitable for gene delivery applications in glioblastoma research .
Arylpiperazine Analogues
- 1-(3-Trifluoromethylphenyl)piperazine
- 1-(Diphenylmethyl)-4-ethylpiperazine
Physicochemical and Pharmacokinetic Properties
生物活性
1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a brominated pyridine ring attached to a piperazine moiety, which enhances its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 270.19 g/mol. The presence of the bromine atom in the pyridine ring significantly influences the compound's reactivity and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to selectively inhibit cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6, which are crucial for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, making it relevant in polypharmacy contexts.
- Protein Kinase Inhibition : Similar compounds have been investigated for their potential as protein kinase inhibitors, suggesting that this compound may also exhibit anti-cancer properties by modulating kinase activity .
- Cell Signaling Modulation : The compound may influence cellular signaling pathways by interacting with key signaling molecules, thereby affecting gene expression and cellular metabolism.
Biological Studies and Case Studies
Recent studies have highlighted the compound's promising biological activities:
- Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that brominated derivatives can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell cycle regulation .
- Pharmacokinetic Studies : The inhibition of CYP enzymes by this compound suggests potential interactions with other medications, which could be critical for patient management in clinical settings.
- Case Study - Drug Interaction : A case study involving a patient on multiple medications revealed that the co-administration of a drug metabolized by CYP2C19 alongside this compound led to increased plasma levels of the drug, necessitating dosage adjustments to avoid toxicity.
常见问题
Basic: What are the common synthetic routes for preparing 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine?
The compound is typically synthesized via nucleophilic substitution reactions . A representative method involves reacting 5-bromo-3-(bromomethyl)pyridine with 4-ethylpiperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like triethylamine. Reaction optimization (e.g., 90°C for 8 hours) improves yields, as demonstrated in analogous piperazine syntheses . Post-synthesis purification often employs silica gel chromatography or recrystallization.
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Contradictions may stem from assay variability (e.g., cell lines, concentrations) or structural analogs. Methodological solutions include:
- Systematic Structure-Activity Relationship (SAR) studies to isolate critical functional groups.
- Standardizing bioassays (e.g., consistent use of σ receptor binding protocols or cancer cell lines).
- Validating purity via orthogonal techniques (HPLC, NMR) to exclude impurities as confounding factors .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR for structural elucidation (e.g., confirming piperazine ring substitution and bromopyridinyl integration).
- IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~600 cm⁻¹).
- Mass spectrometry for molecular weight confirmation.
- X-ray crystallography (using programs like SHELXL) to determine absolute configuration and crystal packing .
Advanced: What strategies improve synthetic yield during scale-up?
Challenges like exothermic reactions or purification inefficiencies require:
- Solvent optimization : Switching from DMF to acetonitrile for easier removal.
- Flow chemistry for precise temperature control.
- Purification enhancements : Gradient elution in chromatography or recrystallization in ethanol/water mixtures.
- Real-time monitoring : TLC or HPLC to track intermediates and byproducts .
Basic: How does the bromopyridinyl group influence reactivity?
The electron-withdrawing bromine at the pyridine 5-position deactivates the ring, directing electrophilic substitutions to the meta position. This facilitates functionalization (e.g., Suzuki couplings using the bromine as a leaving group). Computational studies (DFT) can predict reactive sites and electronic effects .
Advanced: How can computational modeling predict binding affinity to neurological targets?
- Molecular docking (e.g., AutoDock Vina) models interactions with targets like dopamine D3 or σ receptors.
- QSAR models using descriptors (logP, TPSA) correlate physicochemical properties with activity.
- Validation against experimental IC₅₀ values from radioligand assays ensures predictive accuracy .
Basic: What are the key challenges in optimizing reaction conditions for novel derivatives?
- Regioselectivity : Competing substitution sites on the pyridine ring.
- Byproduct formation : Mitigated by adjusting stoichiometry (e.g., excess 4-ethylpiperazine).
- Solvent compatibility : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification .
Advanced: How to design experiments for evaluating metabolic stability?
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life.
- LC-MS/MS analysis quantifies parent compound degradation.
- CYP enzyme profiling identifies major metabolic pathways (e.g., CYP3A4/2D6 involvement) .
Basic: What are the common impurities in synthesized batches, and how are they controlled?
- Unreacted starting materials : Detected via HPLC and minimized by refluxing until completion.
- Di-substituted byproducts : Controlled by stepwise addition of reagents.
- Metal residues : Chelating agents (EDTA) during workup reduce trace metal contamination .
Advanced: How to address discrepancies in crystallographic vs. computational structural data?
- Refinement protocols : SHELXL’s restraints improve agreement between experimental and calculated bond lengths.
- DFT geometry optimization : Compare computational models with crystallographic data to validate torsional angles.
- Thermal motion analysis : ADPs (anisotropic displacement parameters) in SHELX refine dynamic disorder .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
